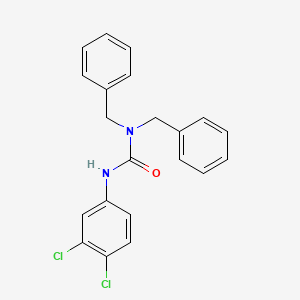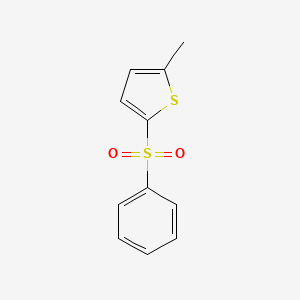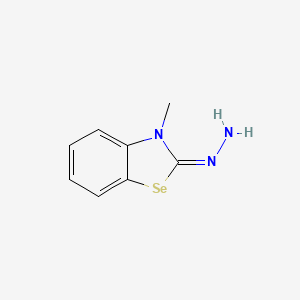
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is a chemical compound with the molecular formula C8H9N3Se. It is known for its unique structure, which includes a selenium atom, making it a subject of interest in various fields of scientific research. This compound is often used in early discovery research due to its rare and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone typically involves the reaction of 2,3-dihydro-3-methyl-2-benzoselenazolone with hydrazine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The linear formula for this compound is C8H9N3Se .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The hydrazone group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies due to its unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone involves its interaction with specific molecular targets and pathways. The selenium atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their functions. The exact pathways involved are still under investigation, but its unique structure allows for diverse interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: This compound is used as a reagent for the spectrophotometric determination of aliphatic aldehydes and hexosamines.
2,3-Dihydro-3-ethyl-2-(2-(phenylimino)ethylidene)benzoselenazole: Another selenium-containing compound with similar reactivity.
Uniqueness
2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is unique due to its specific structure, which includes a selenium atom. This makes it particularly interesting for research in fields like chemistry and biology, where selenium’s properties can be leveraged for various applications. Its hydrazone group also allows for diverse chemical reactions, making it a versatile compound for scientific studies .
Eigenschaften
CAS-Nummer |
109339-79-9 |
|---|---|
Molekularformel |
C8H9N3Se |
Molekulargewicht |
226.15 g/mol |
IUPAC-Name |
(E)-(3-methyl-1,3-benzoselenazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C8H9N3Se/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8+ |
InChI-Schlüssel |
XUMDOYSFGAQWPX-CSKARUKUSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2[Se]/C1=N/N |
Kanonische SMILES |
CN1C2=CC=CC=C2[Se]C1=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


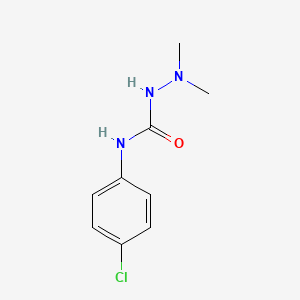
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)


![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
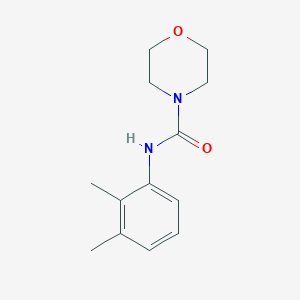
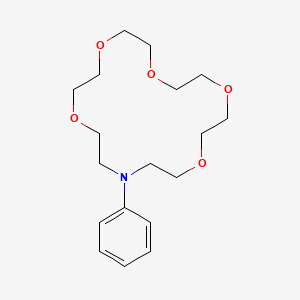
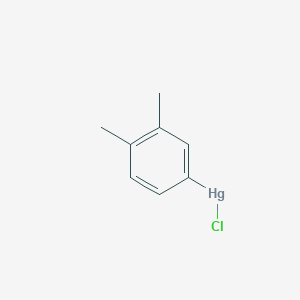
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
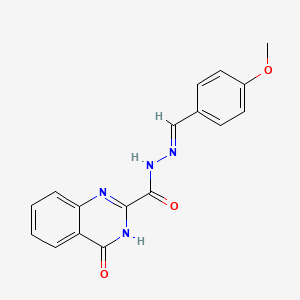
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
